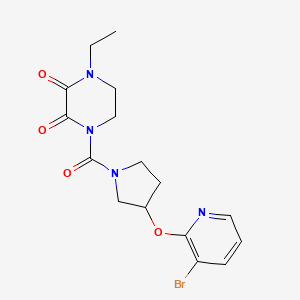

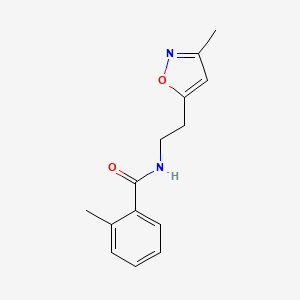

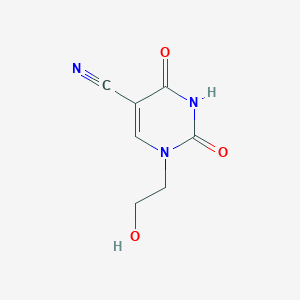

![molecular formula C15H10N4 B2962788 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline CAS No. 1354960-76-1](/img/structure/B2962788.png)

5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The molecular formula of “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is C15H10N4 . The molecular weight is 246.27 . The structure was confirmed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

Imidazole containing compounds have broad range of chemical and biological properties . They are known to interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der Waals bonds .Physical And Chemical Properties Analysis

The compound “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” has a molecular weight of 246.27 . The NMR data for this compound is available .科学的研究の応用

Synthesis and Antimicrobial Activity

- A series of new quinoline-based imidazole-5-one derivatives, synthesized via the fusion of oxazol-5-ones, anilines, and zeolite, showed significant antimicrobial activity against bacteria and fungi, warranting further investigation (Kathrotiya et al., 2012).

Fluorescent Properties

- Pyridoimidazoquinoxalines, obtained from pyridines substituted at the 4-position, exhibited intense greenish-yellow fluorescence, suggesting potential applications in fluorescence-based technologies (Tomoda et al., 1990).

- Novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline were synthesized, exhibiting deep violet color and high fluorescence, hinting at their potential in optical applications (Rahimizadeh et al., 2010).

Synthetic Methodology

- A novel methodology for synthesizing pyrido[2',1':2,3]imidazo[4,5-c]quinolines combined condensation, amination, and cyclization reactions in a practical manner, opening new avenues in complex compound synthesis (Fan et al., 2015).

Catalysis

- Novel conjugated imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives were synthesized using sulfamic acid-functionalized nanoparticles as catalysts under solvent-free conditions, demonstrating a green approach in catalysis (Mouradzadegun et al., 2015).

Theoretical Studies

- Theoretical calculations on imidazo[4,5-f]quinolines provided insights into protonation, tautomerization, and valence tautomerization, crucial for understanding their chemical behavior (Öǧrefr & Kaniskan, 1993).

Biological Applications

- Imidazo[4,5-c]quinoline derivatives were identified as potent modulators of the phosphatidylinositol 3-kinase/protein kinase B pathway, suggesting their potential in clinical development for therapeutic applications (Stauffer et al., 2008).

将来の方向性

Imidazo[4,5-b]pyridines have shown significant potential in medicinal chemistry due to their potent biological activities . Future research could focus on exploring more about the biological activities of “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” and its derivatives, and developing new drugs based on these compounds.

特性

IUPAC Name |

5-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c1-4-11(10-5-2-8-16-12(10)6-1)14-18-13-7-3-9-17-15(13)19-14/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHFVFXFSLBBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

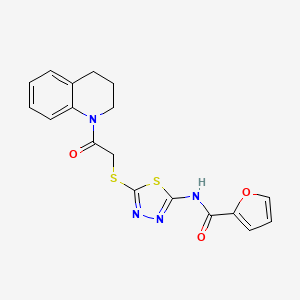

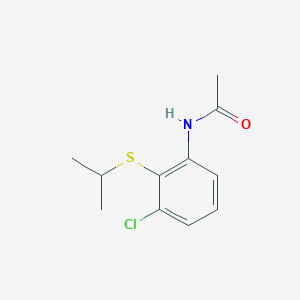

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)

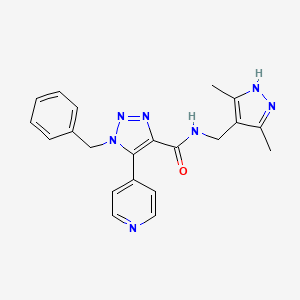

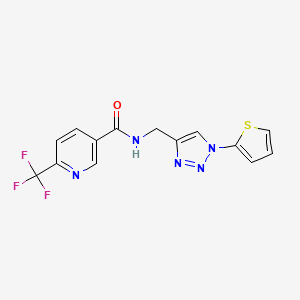

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B2962709.png)

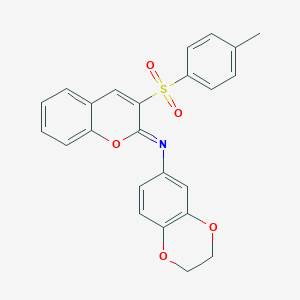

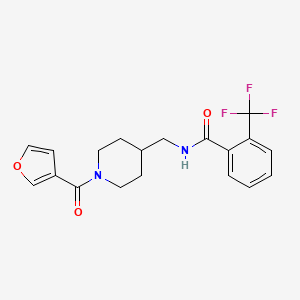

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)

![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)